molecular formula C15H12O B3052548 2-Methoxyanthracene CAS No. 42298-28-2

2-Methoxyanthracene

Cat. No. B3052548
CAS RN: 42298-28-2
M. Wt: 208.25 g/mol
InChI Key: PKBMZUCVKZJZSZ-UHFFFAOYSA-N
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Description

2-Methoxyanthracene is a non-natural polycyclic aromatic compound . It has a molecular formula of C15H12O . The average mass is 208.255 Da and the monoisotopic mass is 208.088821 Da .


Synthesis Analysis

The preparation of 2-Methoxyanthracene was carried out in four steps with an overall yield of 41% . It was obtained from the commercially available phthalic anhydride through familiar reactions but a new approach .


Molecular Structure Analysis

The molecular structure of 2-Methoxyanthracene consists of a three-ring system with a methoxy group attached to one of the rings . The molecular formula is C15H12O .


Physical And Chemical Properties Analysis

2-Methoxyanthracene has a molecular weight of 208.255 Da . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the sources.

Scientific Research Applications

1. Reactions and Chemical Properties

2-Methoxyanthracene has been studied for its unique chemical reactions and properties. For instance, Iwata and Emoto (1976) explored the Diels-Alder reactions of 2-methoxyanthracenes with various reactants, revealing the formation of charge-transfer complexes and adducts, which is significant in understanding the chemical behavior of this compound (Iwata & Emoto, 1976).

2. Fluorescence Probes

The fluorescence properties of derivatives of 2-methoxyanthracene have been extensively studied. Ihmels et al. (2000) investigated 6-methoxyanthracene-2-carboxylic acid derivatives, which exhibit solvatochromism due to donor-acceptor interplay. These properties are crucial for developing fluorescence probes in chemical and biological research (Ihmels, Meiswinkel, & Mohrschladt, 2000).

3. Time-Resolved Emission Studies

Albrecht et al. (2007) conducted time-resolved emission studies on various anthracene derivatives, including 2-methoxyanthracene. Their research showed dual emission from two interconvertible emissive species, providing insights into the photophysical properties of these compounds (Albrecht et al., 2007).

4. Mesomorphic Properties

Sakagami and Nakamizo (1977) synthesized 2-(4-n-Alkoxybenzylideneamino)anthracenes, including derivatives of 2-methoxyanthracene, to study phase transitions and mesomorphic properties. Their work contributes to the understanding of liquid crystalline behaviors in organic compounds (Sakagami & Nakamizo, 1977).

5. Photodynamic Therapy

In the field of photodynamic therapy (PDT), the photophysical properties of 2-methoxyanthracene derivatives can be critical. Although specific studies on PDT were not found in the current literature search, the properties of 2-methoxyanthracene in fluorescence and photochemical reactions suggest potential applications in PDT.

6. Sensitizers for Dye-Sensitized Solar Cells

Anthracene derivatives, including 2-methoxyanthracene, have been investigated for their use as sensitizers in dye-sensitized solar cells (DSSCs). The photophysical properties of these compounds, such as absorption and fluorescence, are crucial for enhancing the efficiency of DSSCs (Srinivas et al., 2009).

properties

IUPAC Name

2-methoxyanthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-7-6-13-8-11-4-2-3-5-12(11)9-14(13)10-15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBMZUCVKZJZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=CC=CC=C3C=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468190
Record name 2-methoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyanthracene

CAS RN

42298-28-2
Record name 2-methoxyanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A well-stirred mixture of 20 g zinc dust, 2 ml Fehling I solution, and 120 ml of water was added to a suspension of 8 g 2-methoxy-9-anthrone and 200 ml of 10% aqueous sodium hydroxide. The mixture was refluxed for 30 minutes and filtered hot to give a gray solid. The solid was heated on a steam bath and swirled vigorously while 120 ml of conc. hydrochloric acid were added drop by drop over a 40 min. period. A crude, slightly yellow solid was collected on a Buchner funnel, washed with 100 ml water and 50 ml methanol, and then crystallized from benzene twice to give 6.4 g (86%) of plate-like crystals: mp. 182.5°-183.5° C. (lit.* mp 163-165). IR (KBr): 1635, 1480, 1465, 1435, 1345, 1220-1175, 1300-1270, 1025, 950, 880, 800, 740 cm-1. 1H NMR (CDCl3 /TMS): δ8.3 (1 H, s, anthrancenyl meso proton), 8.2 (H, s, anthracenyl meso proton, 7.75-8.05 (3 H, m, oxyanthracenyl protons), 7.05-7.50 (4 H, m, oxyanthracenyl protons), 3.95 (3 H, s, ArOCH3).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ArOCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Five
Name
Quantity
120 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
M Albrecht, C Bohne, A Granzhan… - The Journal of …, 2007 - ACS Publications
… an intrinsic property of the 2-methoxyanthracene fluorophore. … emission of the 2-methoxyanthracene derivatives, because a … that all of the 2-methoxyanthracene derivatives tested in this …
Number of citations: 25 pubs.acs.org
NGPH BUU-HOÏ, R ROYER… - The Journal of Organic …, 1954 - ACS Publications
… undergoes theElbs reaction (5) to give 2-methoxyanthracene (II) in reasonable yield, demethylation of … of 2-methoxyanthracene and 13 g. of recovered ketone. Preparation of 2-anthrol. …
Number of citations: 2 pubs.acs.org
DM Friedrich, R Mathies, AC Albrecht - Journal of Molecular Spectroscopy, 1974 - Elsevier
… In 2-methoxyanthracene the 1 L a and the 1 L b are strongly mixed. The anomalous short-axis polarization of the 1 L b band, predicted by the theory for 2-methoxyanthracene, is …
Number of citations: 29 www.sciencedirect.com
S Abou-Hatab, VA Spata, S Matsika - The Journal of Physical …, 2017 - ACS Publications
… methoxy on position 2 (2-methoxyanthracene) and vary the … 2-Methoxyanthracene derivatives have been studied as … compared to those of 2-methoxyanthracene or 2-carboxyanthracene…
Number of citations: 59 pubs.acs.org
JL FERRARI - 1963 - search.proquest.com
… was at first believed to be a 2-methoxyanthracene-9 (or 10)-acrylic acid, but a neutralization equivalent of 159 indicated the compound to be a 2-methoxyanthracene-nxn-malonic acid, …
Number of citations: 2 search.proquest.com
Đ Škalamera, K Mlinaric-Majerski… - The Journal of …, 2017 - ACS Publications
… For anthrols 5–7, these probably correspond to two conformers, as seen with 2-methoxyanthracene. (51) … 3-(2-Hydroxyadamantantan-2-yl)-2-methoxyanthracene (3OMe) …
Number of citations: 27 pubs.acs.org
GR Labadie, RM Cravero - The Chemical Educator, 1999 - academia.edu
… ] to afford 2methoxyanthracene 5 in good yield. The fluorescence emission measurements show two bands of fluorescence at 418 and 438 nm upon excitation at 262 nm. …
Number of citations: 6 www.academia.edu
K Niimi, E Miyazaki, I Osaka, K Takimiya - Synthesis, 2012 - thieme-connect.com
… conclusion, we have successfully developed a straightforward method for the synthesis of anthra[2,3-b]chalcogenophenes (AF, AT and AS) from readily available 2-methoxyanthracene. …
Number of citations: 15 www.thieme-connect.com
G Chandrasekhar, M Shukla, G Kaul, RK… - Journal of Asian …, 2023 - Taylor & Francis
… of the known compounds were also confirmed by comparing the spectroscopic data to the previously reported literature and were identified as 1,4-dihydroxy-2-methoxyanthracene-9,10-…
Number of citations: 4 www.tandfonline.com
CH Lin, K Radhakrishnan - Chemical communications, 2005 - pubs.rsc.org
… Table 1 shows our results from reactions conducted with 2-methoxyanthracene. Oligoether, halogen, and polyfluorinated alkyl groups are all compatible with the reaction conditions. …
Number of citations: 6 pubs.rsc.org

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